molecular formula C17H16O3 B6297117 (2E)-3-(2,5-Dimethoxyphenyl)-1-phenylprop-2-en-1-one CAS No. 219298-71-2

(2E)-3-(2,5-Dimethoxyphenyl)-1-phenylprop-2-en-1-one

Cat. No.: B6297117
CAS No.: 219298-71-2
M. Wt: 268.31 g/mol
InChI Key: CFTGFQGJNBMNFR-CSKARUKUSA-N
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Description

(2E)-3-(2,5-Dimethoxyphenyl)-1-phenylprop-2-en-1-one is an organic compound belonging to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2,5-Dimethoxyphenyl)-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 2,5-dimethoxybenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: (2E)-3-(2,5-Dimethoxyphenyl)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(2E)-3-(2,5-Dimethoxyphenyl)-1-phenylprop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-3-(2,5-Dimethoxyphenyl)-1-phenylprop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, facilitating the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • (2E)-3-(2,3-Dimethoxyphenyl)-1-phenylprop-2-en-1-one
  • (2E)-3-(2,4-Dimethoxyphenyl)-1-phenylprop-2-en-1-one
  • (2E)-3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one

Comparison: While these compounds share a similar core structure, variations in the position and type of substituents on the aromatic rings can significantly influence their chemical reactivity and biological activity. For instance, the presence of methoxy groups at different positions can alter the compound’s electron density, affecting its interaction with molecular targets and its overall stability .

Properties

IUPAC Name

(E)-3-(2,5-dimethoxyphenyl)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-19-15-9-11-17(20-2)14(12-15)8-10-16(18)13-6-4-3-5-7-13/h3-12H,1-2H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTGFQGJNBMNFR-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=CC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C/C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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